molecular formula C15H12N6S2 B2376562 N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine CAS No. 1797636-50-0

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine

Cat. No.: B2376562
CAS No.: 1797636-50-0
M. Wt: 340.42
InChI Key: ZUQSMQSTVDOMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine features a thiazole core substituted at position 4 with a 5-methylthiophen-2-yl group and at position 2 with an amine-linked phenyl ring bearing a tetrazole moiety. The tetrazole group (a five-membered ring with four nitrogen atoms) is a well-known bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S2/c1-10-2-7-14(23-10)13-8-22-15(18-13)17-11-3-5-12(6-4-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQSMQSTVDOMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure incorporating a tetrazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Overview

The molecular structure of this compound can be broken down into key components:

  • Tetrazole Ring : Contributes to various biological activities.
  • Thiazole Moiety : Enhances anticancer and antimicrobial properties.
  • Phenyl and Thiophenyl Groups : Influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. The incorporation of the tetrazole and thiazole rings in this compound suggests potential effectiveness against various cancer cell lines.

Case Study : A study on similar thiazole compounds demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating promising cytotoxic effects attributed to structural modifications including methyl substitutions on the phenyl ring .

CompoundCell Line TestedIC50 (µg/mL)
Compound 1A4311.61 ± 1.92
Compound 2Jurkat23.30 ± 0.35
This compoundVariousTBD

Antimicrobial Activity

Tetrazole derivatives have shown broad-spectrum antimicrobial activity. The presence of the tetrazole moiety in this compound is expected to enhance its efficacy against bacteria and fungi.

Research Findings : Studies on related compounds reveal that modifications in the thiazole structure significantly impact antimicrobial potency. For instance, compounds with electron-donating groups exhibited enhanced activity against specific pathogens .

Anti-inflammatory Effects

The thiazole nucleus is known for its anti-inflammatory properties, making it a valuable component in drug design aimed at treating inflammatory diseases.

Data Summary : In vitro assays have shown that thiazole-containing compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar effects .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis reveals critical insights into how modifications affect biological activity:

  • Tetrazole Ring : Essential for anticancer and antimicrobial activity.
  • Methyl Substituents : Increase potency against cancer cell lines.
  • Thiazole Moiety : Enhances overall biological efficacy.

Comparison with Similar Compounds

Substituent Effects on Thiazol-2-amine Derivatives

Thiazol-2-amine derivatives exhibit diverse biological activities modulated by substituents. Key comparisons include:

Table 1: Substituent Impact on Thiazol-2-amine Derivatives
Compound Name Substituents Key Functional Groups Reported Activity Reference
Target Compound 4-(5-methylthiophen-2-yl), N-(4-tetrazol-1-ylphenyl) Tetrazole, Thiophene N/A (Inferred stability)
4-(4-Methoxyphenyl)thiazol-2-amine 4-methoxyphenyl Methoxy Synthetic intermediate
4-(4-Chlorophenyl)-N,N-bis(triazolylmethyl) 4-chlorophenyl, bis-triazolylmethyl Chloro, Triazole Anti-inflammatory
4-(3-Nitrophenyl)-N-(trifluoromethoxyphenyl) 3-nitrophenyl, trifluoromethoxy Nitro, CF3O Not specified
5-(4-Methylphenyl)-N-allyl-thiadiazol-2-amine Thiadiazole core, 4-methylphenyl, allyl Thiadiazole, Allyl Insecticidal/Fungicidal
  • Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole in the target compound offers improved metabolic stability over carboxylic acids while maintaining hydrogen-bonding capacity, a feature critical for target engagement .
  • Thiophene vs. Thiadiazole Cores : Thiophene (target compound) contributes π-π stacking interactions, whereas thiadiazole ( ) may enhance rigidity and electron-deficient character, favoring antimicrobial activity.
Thiazole vs. Thiadiazole Derivatives
  • Thiazole Derivatives : The target compound’s thiazole core is common in anti-inflammatory agents (e.g., compound 4g in , GC-MS m/z 556.16, with fluorophenyl groups ). Thiazoles balance aromaticity and flexibility, aiding receptor binding.
  • Thiadiazole Derivatives: highlights 1,3,4-thiadiazoles with insecticidal/fungicidal properties .
Tetrazole vs. Triazole Moieties
  • Tetrazole : The target’s tetrazole group (pKa ~4.9) is ionized at physiological pH, improving solubility and mimicking carboxylate interactions .
  • Triazole : Compounds like 4g ( ) use triazoles for hydrogen bonding and metabolic resistance, but with reduced acidity compared to tetrazoles.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Structural Disconnection Points

The retrosynthetic analysis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine reveals three critical building blocks that form the basis for potential synthetic strategies:

  • 1-(4-aminophenyl)-1H-tetrazole component
  • 4-(5-methylthiophen-2-yl)thiazol-2-amine component
  • A coupling methodology to connect these components

Several synthetic approaches can be envisioned, each with distinct advantages and limitations:

  • Sequential approach: Beginning with the tetrazole component, followed by construction of the thiazole ring, and finally introduction of the thiophene moiety
  • Convergent approach: Separate preparation of tetrazole-phenyl and thiophene-thiazole components before final coupling
  • Thiazole-centered approach: Formation of the thiazole core first, followed by attachment of both the tetrazole-phenyl and methylthiophene moieties

Key Synthetic Considerations

The preparation of this compound requires careful consideration of several factors:

  • Regioselectivity in tetrazole formation to ensure 1-substitution rather than 2-substitution
  • Compatibility of functional groups during multistep syntheses
  • Optimization of reaction conditions to enhance yields and purity
  • Efficient purification strategies for complex heterocyclic intermediates

Table 1: Comparative Analysis of Synthetic Approaches

Approach Advantages Limitations Key Considerations
Sequential - Straightforward linear synthesis
- Limited protecting group manipulations
- Lower overall yield
- Potential issues with functional group compatibility
Focus on high-yielding individual steps
Convergent - Higher overall yield
- Greater flexibility
- More complex parallel syntheses
- Challenging final coupling step
Optimization of the coupling reaction
Thiazole-centered - Direct access to the central core
- Fewer steps
- Potential regioselectivity issues
- Limited precedent in literature
Control of selectivity during functionalization

Preparation of Key Intermediates

Synthesis of 1-(4-Aminophenyl)-1H-tetrazole

The preparation of 1-(4-aminophenyl)-1H-tetrazole represents a crucial early step in the synthesis of the target compound. Two principal methods can be employed for this purpose.

Method A: From 4-Aminoacetophenone

Based on methodologies described in the literature, 1-(4-acetylphenyl)-1H-tetrazole can be prepared by refluxing a mixture of 4-aminoacetophenone, sodium azide, and triethylorthoformate in acetic acid. The detailed procedure involves:

  • A mixture of 4-aminoacetophenone (13.5 g, 0.1 mol), sodium azide (6.5 g, 0.1 mol), and triethylorthoformate (14.8 g, 0.1 mol) in acetic acid (100 mL) is refluxed for 8 hours.
  • After cooling, the reaction mixture is poured into ice water, and the precipitate is collected by filtration.
  • The crude product is recrystallized from ethanol to obtain 1-(4-acetylphenyl)-1H-tetrazole.
  • Reduction of the acetyl group followed by appropriate deprotection yields 1-(4-aminophenyl)-1H-tetrazole.
Method B: Via One-Pot Synthesis

An alternative approach involves a one-pot synthesis directly from 4-nitroaniline, followed by reduction:

  • 4-Nitroaniline (13.8 g, 0.1 mol) is reacted with sodium azide (7.8 g, 0.12 mol) and trimethylorthoformate (12.7 g, 0.12 mol) in dimethylformamide (50 mL) at 90-100°C for 4-5 hours.
  • The resulting 1-(4-nitrophenyl)-1H-tetrazole is isolated by pouring the reaction mixture into water and extracting with ethyl acetate.
  • The nitro group is reduced using iron powder (16.8 g, 0.3 mol) in a mixture of ethanol and acetic acid under reflux for 3-4 hours.
  • After workup and purification, 1-(4-aminophenyl)-1H-tetrazole is obtained.

The tetrazole formation typically proceeds through the reaction of the aniline nitrogen with the trialkylorthoformate to form an intermediate, which then reacts with sodium azide to generate the tetrazole ring. The regioselectivity for N1-substitution is typically controlled by reaction conditions and steric factors.

Synthesis of 4-(5-Methylthiophen-2-yl)thiazol-2-amine

The preparation of 4-(5-methylthiophen-2-yl)thiazol-2-amine can be accomplished through established methodologies for thiazole synthesis.

Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis provides a reliable route to 2-aminothiazoles:

  • Preparation of α-haloketone:

    • 1-(5-Methylthiophen-2-yl)ethan-1-one (14.0 g, 0.1 mol) is brominated using bromine (16.0 g, 0.1 mol) in dichloromethane at 0-5°C.
    • After stirring for 2 hours at room temperature, the reaction mixture is washed with sodium bicarbonate solution, dried, and concentrated to obtain 2-bromo-1-(5-methylthiophen-2-yl)ethan-1-one.
  • Thiazole formation:

    • The α-bromoketone (23.3 g, 0.1 mol) is reacted with thiourea (7.6 g, 0.1 mol) in ethanol (100 mL) under reflux for 3-4 hours.
    • After cooling and neutralization, the product is extracted, purified, and characterized as 4-(5-methylthiophen-2-yl)thiazol-2-amine.

This methodology typically provides good yields (60-75%) and high purity, making it the preferred approach for the synthesis of the thiazole component.

From Thiosemicarbazone Intermediates

An alternative approach involves the use of thiosemicarbazone intermediates:

  • 1-(5-Methylthiophen-2-yl)ethan-1-one (14.0 g, 0.1 mol) is condensed with thiosemicarbazide (9.1 g, 0.1 mol) in ethanol with catalytic acetic acid under reflux.
  • The resulting thiosemicarbazone is isolated and reacted with an appropriate α-haloketone or α-haloacetaldehyde to form the thiazole ring.
  • After workup and purification, 4-(5-methylthiophen-2-yl)thiazol-2-amine is obtained.

Table 2: Characterization Data for Key Intermediates

Compound Physical Properties Spectroscopic Data Yield (%)
1-(4-Aminophenyl)-1H-tetrazole Light yellow solid
Mp: 145-147°C
IR (KBr, cm⁻¹): 3400-3300 (NH₂), 2110 (N=N), 1625 (C=N)
¹H NMR (DMSO-d₆): δ 5.45 (s, 2H, NH₂), 6.70-7.60 (m, 4H, ArH), 9.05 (s, 1H, tetrazole-CH)
55-65
4-(5-Methylthiophen-2-yl)thiazol-2-amine Pale yellow crystals
Mp: 135-138°C
IR (KBr, cm⁻¹): 3380-3320 (NH₂), 1635 (C=N)
¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.05 (s, 2H, NH₂), 6.75-7.30 (m, 3H, thiophene-H and thiazole-H)
60-75

Coupling Methodologies

Direct Nucleophilic Substitution

A straightforward approach to the synthesis of this compound involves the direct nucleophilic substitution between 1-(4-aminophenyl)-1H-tetrazole and an appropriately activated thiazole derivative:

  • 4-(5-Methylthiophen-2-yl)thiazol-2-amine is converted to the corresponding 2-chlorothiazole derivative via diazotization followed by treatment with copper(I) chloride (Sandmeyer reaction).
  • The 2-chlorothiazole (0.01 mol) is then reacted with 1-(4-aminophenyl)-1H-tetrazole (0.012 mol) in the presence of potassium carbonate (0.015 mol) in dimethylformamide at 110-120°C for 12-16 hours.
  • After cooling, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate.
  • Purification by column chromatography provides the target compound.

This method typically provides moderate yields (40-60%) but may require extended reaction times and elevated temperatures.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer a more efficient approach to the formation of C-N bonds under milder conditions:

  • A mixture of 2-bromo-4-(5-methylthiophen-2-yl)thiazole (0.01 mol), 1-(4-aminophenyl)-1H-tetrazole (0.012 mol), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and cesium carbonate (0.015 mol) in toluene is heated at 100-110°C under nitrogen for 12 hours.
  • After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated.
  • Purification by column chromatography provides the target compound in good yield (60-80%).

The Buchwald-Hartwig amination presents several advantages, including higher yields, milder conditions, and broader functional group tolerance compared to direct nucleophilic substitution.

Copper-Catalyzed Coupling

Copper-catalyzed amination offers an alternative approach to C-N bond formation:

  • A mixture of 2-iodo-4-(5-methylthiophen-2-yl)thiazole (0.01 mol), 1-(4-aminophenyl)-1H-tetrazole (0.012 mol), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (0.02 mol) in dimethyl sulfoxide is heated at 90°C for 18 hours.
  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered.
  • The filtrate is washed with water, dried, and concentrated.
  • Purification by column chromatography provides the target compound in good yield (50-70%).

This method offers advantages in terms of cost (compared to palladium catalysts) while maintaining good efficiency and selectivity.

Table 3: Comparative Analysis of Coupling Methods

Method Reactants Conditions Catalyst System Yield (%) Advantages Limitations
Direct Nucleophilic Substitution 2-Chloro-4-(5-methylthiophen-2-yl)thiazole + 1-(4-aminophenyl)-1H-tetrazole DMF, 110-120°C, 12-16h K₂CO₃ 40-60 - Simple setup
- Economical
- Harsh conditions
- Moderate yields
Palladium-Catalyzed Coupling 2-Bromo-4-(5-methylthiophen-2-yl)thiazole + 1-(4-aminophenyl)-1H-tetrazole Toluene, 100-110°C, 12h Pd₂(dba)₃/BINAP/Cs₂CO₃ 60-80 - High yields
- Milder conditions
- Expensive catalyst
- Air-sensitive reagents
Copper-Catalyzed Coupling 2-Iodo-4-(5-methylthiophen-2-yl)thiazole + 1-(4-aminophenyl)-1H-tetrazole DMSO, 90°C, 18h CuI/L-proline/K₂CO₃ 50-70 - Cost-effective
- Good functional group tolerance
- Longer reaction times
- Potential copper contamination

Complete Synthetic Routes

Sequential Approach

The sequential approach involves a step-by-step construction of the target molecule:

Step 1: Preparation of 1-(4-nitrophenyl)-1H-tetrazole

  • A mixture of 4-nitroaniline (13.8 g, 0.1 mol), sodium azide (7.8 g, 0.12 mol), and triethylorthoformate (17.8 g, 0.12 mol) in acetic acid is refluxed for 8 hours.
  • After cooling, the reaction mixture is poured into ice water, and the precipitate is collected by filtration.
  • The crude product is recrystallized from ethanol to obtain 1-(4-nitrophenyl)-1H-tetrazole.

Step 2: Reduction of nitro group

  • 1-(4-Nitrophenyl)-1H-tetrazole (20.5 g, 0.1 mol) is reduced using iron powder (16.8 g, 0.3 mol) in a mixture of ethanol and acetic acid under reflux for 4 hours.
  • After workup, 1-(4-aminophenyl)-1H-tetrazole is obtained.

Step 3: Preparation of 2-bromo-4-(5-methylthiophen-2-yl)thiazole

  • 2-Bromo-1-(5-methylthiophen-2-yl)ethan-1-one is prepared as described previously.
  • This intermediate is reacted with formamidine acetate in ethanol under reflux to form 2-amino-4-(5-methylthiophen-2-yl)thiazole.
  • The amino group is converted to a bromo group via diazotization and Sandmeyer reaction.

Step 4: Coupling reaction

  • The coupling of 1-(4-aminophenyl)-1H-tetrazole with 2-bromo-4-(5-methylthiophen-2-yl)thiazole is performed using palladium catalysis as described in section 4.2.

Convergent Approach

The convergent approach involves the separate preparation of key components followed by their assembly:

Step 1: Preparation of 1-(4-aminophenyl)-1H-tetrazole
As described in section 3.1.

Step 2: Preparation of 4-(5-methylthiophen-2-yl)thiazol-2-amine
As described in section 3.2.

Step 3: Activation of thiazole component

  • 4-(5-Methylthiophen-2-yl)thiazol-2-amine is converted to the corresponding isothiocyanate using thiophosgene in the presence of calcium carbonate in a biphasic mixture of dichloromethane and water.
  • The isothiocyanate intermediate provides an activated form of the thiazole for subsequent coupling.

Step 4: Final coupling

  • The thiazolyl isothiocyanate is reacted with 1-(4-aminophenyl)-1H-tetrazole in tetrahydrofuran at room temperature for 6-8 hours.
  • The resulting thiourea intermediate undergoes intramolecular cyclization under basic conditions to form the target compound.

Table 4: Comparison of Complete Synthetic Routes

Route Number of Steps Overall Yield (%) Key Advantages Main Challenges
Sequential 4 20-30 - Straightforward linear sequence
- Each intermediate can be fully characterized
- Lower overall yield due to multiple steps
- Time-consuming sequence
Convergent 4 (2 parallel + 2 sequential) 25-40 - Higher overall yield
- More efficient use of starting materials
- Requires parallel synthesis capabilities
- Final coupling may be challenging

Characterization and Analysis

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the spectral data of related compounds, the expected NMR signals for the target compound are:

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 2.40 (s, 3H, CH₃), 6.75-7.85 (m, 7H, aromatic protons), 9.05 (s, 1H, tetrazole-CH), 10.25 (s, 1H, NH)
  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 15.8 (CH₃), 110-140 (aromatic carbons), 150-170 (tetrazole and thiazole carbons)

The integration, multiplicity, and chemical shifts of these signals provide confirmation of the structural assignments.

Infrared (IR) Spectroscopy

The IR spectrum of the target compound would display characteristic absorption bands:

  • NH stretching (3300-3400 cm⁻¹)
  • C=N stretching of tetrazole and thiazole (1600-1650 cm⁻¹)
  • N=N stretching of tetrazole (2100-2120 cm⁻¹)
  • C-S stretching (600-700 cm⁻¹)

These spectral features provide valuable information about the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometric analysis would show the molecular ion peak at m/z 328 corresponding to the molecular formula C₁₄H₁₂N₆S₂, along with characteristic fragmentation patterns that provide additional structural confirmation.

Purity Assessment

The purity of the synthesized compound can be assessed using:

  • Melting point determination (expected range: 195-210°C)
  • High-performance liquid chromatography (HPLC) analysis
  • Elemental analysis for C, H, N, and S content
  • Thin-layer chromatography (TLC) with multiple solvent systems

Table 5: Expected Characterization Data for this compound

Parameter Expected Data
Appearance Yellow to light brown crystalline solid
Melting Point 195-210°C
Molecular Formula C₁₄H₁₂N₆S₂
Molecular Weight 328.41 g/mol
IR (KBr, cm⁻¹) 3350 (NH), 2110 (N=N), 1630 (C=N), 650 (C-S)
¹H NMR (DMSO-d₆) δ 2.40 (s, 3H, CH₃), 6.75-7.85 (m, 7H, ArH), 9.05 (s, 1H, tetrazole-CH), 10.25 (s, 1H, NH)
¹³C NMR (DMSO-d₆) δ 15.8 (CH₃), 110-140 (aromatic C), 150-170 (tetrazole and thiazole C)
MS (m/z) 328 [M]⁺
Elemental Analysis C: 51.21%, H: 3.68%, N: 25.59%, S: 19.52%
HPLC Purity >98%

Optimized Preparation Method

Recommended Synthetic Route

Based on the analysis of various synthetic approaches, the recommended route for the preparation of this compound combines efficiency, yield, and practicality:

Step 1: Preparation of 1-(4-aminophenyl)-1H-tetrazole
Using the one-pot methodology described in section 3.1.2, which offers higher yield and fewer steps.

Step 2: Preparation of 4-(5-methylthiophen-2-yl)thiazol-2-amine
Using the Hantzsch thiazole synthesis described in section 3.2.1, which provides reliable access to the thiazole component.

Step 3: Coupling reaction Using the palladium-catalyzed cross-coupling described in section 4.2, which offers the best balance of yield, selectivity, and reaction conditions.

Q & A

Q. Key Optimization Strategies :

Reaction StepConditionsYield RangeReference
CyclizationDMF, 70–90°C, triethylamine21–98%
CouplingEthanol/CH₃OH, room temp."Good yields" (qualitative)

Advanced Consideration : Low yields (e.g., 21% for compound 54 in ) may arise from steric hindrance or side reactions. Optimizing solvent polarity (e.g., DMF vs. pyridine) and catalyst choice (e.g., K₂CO₃ vs. triethylamine) can improve efficiency .

How can structural characterization techniques resolve ambiguities in the regiochemistry of thiazole-tetrazole hybrids?

Basic Question

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., thiophene protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯N interactions in ) and confirms planar geometry of thiazole-tetrazole systems .

Advanced Question
Contradiction Analysis : Conflicting spectral data may arise from tautomerism in tetrazole rings (1H vs. 2H-tetrazole). Single-crystal XRD (as in ) or dynamic NMR can differentiate tautomers .

What in vitro models are suitable for evaluating the anti-mycobacterial activity of thiazol-2-amine derivatives?

Basic Question

  • Microplate Alamar Blue Assay : Used to determine MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis H37Rv. Compounds are tested at 6.25–100 µg/mL, with rifampicin as a control .
  • Resazurin Reduction Assay : Measures metabolic inhibition in bacterial strains .

Advanced Consideration : Discrepancies in activity across studies (e.g., high MIC in some derivatives) may stem from efflux pump activation or membrane permeability. Synergistic studies with efflux inhibitors (e.g., verapamil) can clarify mechanisms .

How does the tetrazole moiety influence pharmacological properties, and what computational tools predict its reactivity?

Advanced Question

  • Pharmacokinetics : The tetrazole ring enhances metabolic stability due to hydrogen-bonding capacity and resistance to oxidative degradation .
  • Docking Studies : Tools like AutoDock Vina or GOLD predict binding to targets (e.g., Mycobacterium enoyl-ACP reductase). used docking to optimize triazole-thiazole hybrids for antimicrobial activity .
  • DFT Calculations : Multiwfn () analyzes electrostatic potential surfaces to predict nucleophilic/electrophilic sites on the tetrazole ring .

How can researchers address discrepancies in reported biological activities of structurally similar compounds?

Advanced Question
Case Study : reports anti-tubercular activity, while focuses on antibacterial efficacy. Differences may arise from:

  • Assay Conditions : Variations in bacterial strains, inoculum size, or incubation time.
  • Structural Nuances : Substitutions on the thiophene (e.g., 5-methyl vs. unsubstituted) alter lipophilicity and target affinity.

Q. Mitigation Strategy :

Standardize assays using CLSI guidelines.

Perform SAR studies comparing substituent effects (e.g., methyl vs. chloro groups) .

What analytical techniques confirm the purity and stability of thiazol-2-amine derivatives under storage?

Basic Question

  • HPLC-PDA : Detects degradation products (e.g., oxidation of thiophene to sulfoxide).
  • TGA/DSC : Assesses thermal stability; derivatives with melting points >200°C (per ) are typically stable at room temperature .

Advanced Consideration : Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. ’s crystal packing analysis (N–H⋯O bonds) suggests hygroscopicity risks .

What strategies improve the solubility of thiazole-tetrazole hybrids for in vivo studies?

Advanced Question

  • Prodrug Design : Introduce phosphate esters (e.g., ’s diethyl phosphonate derivative) for enhanced aqueous solubility .
  • Nanoformulation : Liposomal encapsulation or cyclodextrin complexation mitigates poor bioavailability .

Data Gap : notes tetrazole’s acidity (pKa ~4.9), enabling pH-dependent solubility. Salt formation (e.g., HCl salts in ) is a practical approach .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.